6-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multiple stepsThe final step involves the coupling of the thiazole derivative with hexanoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-({[1-(4-Fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid: Similar in structure but contains an isoquinoline moiety instead of a thiazole ring.
6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 6-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its ability to interact with biological targets, while the thiazole ring provides stability and reactivity under various conditions .
Properties
Molecular Formula |
C17H19FN2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-[[2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H19FN2O3S/c1-11-15(16(23)19-9-4-2-3-8-14(21)22)24-17(20-11)12-6-5-7-13(18)10-12/h5-7,10H,2-4,8-9H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
SDAIQZPZTQKJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.